Nickel(II) 2,4-pentanedionate

Catalog No.
S1891591
CAS No.
3264-82-2
M.F
C10H16NiO4
M. Wt
258.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) 2,4-pentanedionate

CAS Number

3264-82-2

Product Name

Nickel(II) 2,4-pentanedionate

IUPAC Name

(E)-4-hydroxypent-3-en-2-one;nickel

Molecular Formula

C10H16NiO4

Molecular Weight

258.92 g/mol

InChI

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3+;

InChI Key

SHWZFQPXYGHRKT-SYWGCQIGSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni]

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ni]

Catalyst for Organic Synthesis

Nickel(II) 2,4-pentanedionate serves as a catalyst for several organic reactions. These include:

  • Conjugate addition: It facilitates the addition of alkynyl aluminum compounds to enones (compounds containing a conjugated double bond and a ketone or aldehyde group) [1].
  • Grignard reagent coupling: This compound promotes the coupling of Grignard reagents, leading to the formation of biaryls (compounds with two aromatic rings linked by a carbon-carbon bond) [1].
  • Grignard addition to silyl enol ethers: Nickel(II) 2,4-pentanedionate catalyzes the addition of Grignard reagents to silyl enol ethers, resulting in the formation of alkenes (compounds containing a carbon-carbon double bond) [1].

These reactions are crucial for the synthesis of complex organic molecules with specific functionalities, which are valuable in various research areas, including drug discovery and material science [1].

[1] NICKEL(II) 2,4-PENTANEDIONATE [Gelest, Inc.].

Precursor for Nickel Nanoparticles

Nickel(II) 2,4-pentanedionate can be used as a precursor for the synthesis of nickel nanoparticles. Reduction with sodium borohydride (NaBH4) converts the compound into nickel nanoparticles, which have unique properties and applications in catalysis, sensing, and electronics [2].

[2] Sol-Gel Preparation of Nickel Nanoparticles from Nickel(II) Acetylacetonate, LIU, J., & Zhao, Z. (2009). Journal of Dispersion Science and Technology, 30(13), 1203-1207.

Other Research Applications

Nickel(II) 2,4-pentanedionate finds use in other research areas as well:

  • Thin Film Deposition: This compound serves as a precursor for depositing thin films of nickel(II) oxide through sol-gel techniques on conductive glass substrates. These thin films have potential applications in photovoltaics and gas sensing [2].
  • UV stabilizer: The compound exhibits UV-stabilizing properties for polyphenylene sulfide, a polymer known for its excellent chemical resistance but susceptible to UV degradation [1].

Nickel(II) 2,4-pentanedionate, also known as nickel bis(2,4-pentanedionate), is a coordination complex with the molecular formula C10H14NiO4\text{C}_{10}\text{H}_{14}\text{NiO}_{4}. This compound features nickel in a +2 oxidation state coordinated to two bidentate 2,4-pentanedionate ligands. It typically appears as emerald-green crystals and is known for its solubility in various organic solvents such as toluene, chloroform, and alcohols, while being insoluble in ether .

The structure of nickel(II) 2,4-pentanedionate includes a distorted octahedral geometry around the nickel center, which is common for many transition metal complexes. The compound exhibits paramagnetic properties due to the presence of unpaired electrons in the d-orbitals of nickel .

  • Hydrolysis: It reacts with water to form a blue-green diaquo complex, Ni(acac)2(H2O)2\text{Ni}(\text{acac})_2(\text{H}_2\text{O})_2 .
  • Electrophilic Addition: The compound readily reacts with electrophiles at the methine position of the pentanedionate ligands. For instance, it can react with isocyanates to yield diamides .
  • Coordination with Lewis Bases: Nickel(II) 2,4-pentanedionate can form adducts with Lewis bases such as tetramethylethylenediamine .

Nickel(II) 2,4-pentanedionate has been studied for its biological activity, particularly its potential as a skin sensitizer. It can induce allergic reactions upon skin contact . Additionally, nickel compounds are known to exhibit cytotoxic effects and have been implicated in various biological processes, including enzyme catalysis and cellular signaling pathways.

The synthesis of nickel(II) 2,4-pentanedionate typically involves the reaction of nickel salts with acetylacetone in the presence of a base. A common method includes:

  • Mixing nickel nitrate with acetylacetone and sodium hydroxide.
  • The reaction proceeds as follows:
    Ni NO3 2+2CH3COCH2COCH3+2H2O+2NaOHNi CH3COCHCOCH3)2(H2O)2+2NaNO3\text{Ni NO}_3\text{ }_2+2\text{CH}_3\text{COCH}_2\text{COCH}_3+2\text{H}_2\text{O}+2\text{NaOH}\rightarrow \text{Ni CH}_3\text{COCHCOCH}_3)_2(\text{H}_2\text{O})_2+2\text{NaNO}_3
  • The product can be dehydrated using azeotropic distillation to obtain the anhydrous form .

Nickel(II) 2,4-pentanedionate is utilized in various applications:

  • Catalyst: It serves as a catalyst in hydrogenation reactions and other organic transformations .
  • Thin Film Deposition: This compound is employed in the deposition of nickel oxide thin films, which are important for electronic applications .
  • Synthesis of Organometallic Compounds: It is used in the preparation of complex organometallic compounds like nickelocene .

Studies on interaction mechanisms involving nickel(II) 2,4-pentanedionate reveal its reactivity towards various electrophiles. For example, when reacted with diethyl azodicarboxylate or dimethyl acetylenedicarboxylate, it can yield distinct products through nucleophilic substitution mechanisms. These interactions highlight its utility in synthetic organic chemistry and materials science .

Nickel(II) 2,4-pentanedionate shares similarities with other coordination complexes but exhibits unique properties due to its specific ligand structure and coordination environment. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
Nickel(II) acetylacetonateC10H14NiO4\text{C}_{10}\text{H}_{14}\text{NiO}_{4}Commonly used as a catalyst; similar ligand structure
Cobalt(II) 2,4-pentanedionateC10H14CoO4\text{C}_{10}\text{H}_{14}\text{CoO}_{4}Similar bidentate ligands; different metal center
Iron(III) acetylacetonateC10H12FeO6\text{C}_{10}\text{H}_{12}\text{FeO}_{6}Exhibits different oxidation state; varied reactivity
Manganese(II) acetylacetonateC10H14MnO4\text{C}_{10}\text{H}_{14}\text{MnO}_{4}Similar coordination but different metal properties

Uniqueness

Nickel(II) 2,4-pentanedionate is distinguished by its specific ligand interactions and paramagnetic properties. Its ability to act as a catalyst in hydrogenation reactions further sets it apart from other similar compounds that may not exhibit such catalytic activity.

Physical Description

Liquid
Emerald-green solid, soluble in water; [Merck Index]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

258.040201 g/mol

Monoisotopic Mass

258.040201 g/mol

Heavy Atom Count

15

Wikipedia

Nickel(II)_bis(acetylacetonate)

General Manufacturing Information

Organic Fiber Manufacturing
Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-16

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